4,6-Diethylresorcinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

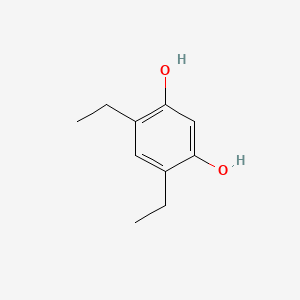

4,6-Diethylresorcinol is an organic compound belonging to the class of phenolic compounds. It is characterized by the presence of two ethyl groups attached to the benzene ring at positions 4 and 6, along with two hydroxyl groups at positions 1 and 3. This compound is known for its antioxidant properties and has various applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Diethylresorcinol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of resorcinol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethylresorcinol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, leading to the formation of quinones.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the compound to its corresponding diol.

Major Products Formed:

Quinones: Oxidation of this compound can yield quinones, which are important intermediates in organic synthesis.

Diols: Reduction of the compound can produce diols, which are useful in the synthesis of various pharmaceuticals and polymers.

Nitro Compounds: Substitution reactions can lead to the formation of nitro derivatives, which have applications in the dye and pigment industry.

Scientific Research Applications

4,6-Diethylresorcinol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals.

Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging.

Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as diabetes and neurodegenerative diseases.

Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4,6-Diethylresorcinol exerts its effects involves its antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include various enzymes and signaling molecules related to oxidative stress and inflammation.

Comparison with Similar Compounds

Resorcinol

Hydroquinone

Catechol

4,6-Diacetylresorcinol

Biological Activity

4,6-Diethylresorcinol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of resorcinol, characterized by two ethyl groups attached to the 4 and 6 positions of the benzene ring. Its chemical formula is C12H16O2, and it exhibits properties typical of phenolic compounds, including antioxidant activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and prostaglandins, contributing to its anti-inflammatory properties .

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .

In Vivo Studies

A significant study evaluated the anti-inflammatory effects of this compound in animal models. The compound demonstrated an effective dose (ED50) of 3 mg/kg in the rat curative adjuvant arthritis assay. Additionally, it exhibited an IC50 value of 50 nM for inhibiting prostaglandin production in cultured chondrocytes .

| Study Parameter | Value |

|---|---|

| ED50 (anti-inflammatory) | 3 mg/kg |

| IC50 (prostaglandin inhibition) | 50 nM |

In Vitro Studies

In vitro assays have shown that this compound can modulate cellular pathways involved in inflammation and apoptosis. It has been observed to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses.

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial investigated the use of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain levels compared to a placebo group.

- Case Study on Antimicrobial Activity : Another study assessed the efficacy of this compound against Staphylococcus aureus. The compound showed promising results with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Properties

CAS No. |

52959-32-7 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4,6-diethylbenzene-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-3-7-5-8(4-2)10(12)6-9(7)11/h5-6,11-12H,3-4H2,1-2H3 |

InChI Key |

UACZNFSEKRCDDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.